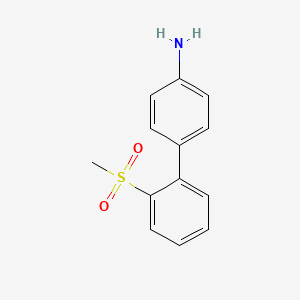

4-(2-Methylsulfonylphenyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31433-65-5 |

|---|---|

Molecular Formula |

C13H13NO2S |

Molecular Weight |

247.31 g/mol |

IUPAC Name |

4-(2-methylsulfonylphenyl)aniline |

InChI |

InChI=1S/C13H13NO2S/c1-17(15,16)13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3 |

InChI Key |

DDXKAGIILGJQOZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Methylsulfonylphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible multi-step synthesis pathway for 4-(2-Methylsulfonylphenyl)aniline, a molecule of interest in medicinal chemistry and materials science. The proposed route is based on established and reliable organic transformations, providing a strategic approach for its preparation in a laboratory setting. This document furnishes detailed experimental protocols, quantitative data from analogous reactions, and visual diagrams to facilitate a comprehensive understanding of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached through a three-step sequence involving an Ullmann condensation, oxidation of a thioether, and the reduction of a nitro group. This pathway is designed for efficiency and utilizes commercially available starting materials.

The overall synthetic transformation is depicted below:

Caption: Overall proposed synthesis pathway for this compound.

A more detailed, step-by-step logical workflow for the synthesis is as follows:

Caption: Detailed workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on analogous reactions found in the literature and are provided as a guide for laboratory execution.

Step 1: Synthesis of 4-Methoxy-2'-nitrodiphenylamine (Ullmann Condensation)

This step involves the copper-catalyzed C-N cross-coupling of 2-chloronitrobenzene and 4-methoxyaniline. The Ullmann condensation is a classic method for the formation of diarylamines.[1][2]

-

Reagents and Materials:

-

2-Chloronitrobenzene

-

4-Methoxyaniline

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

L-Proline

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

-

Procedure:

-

To a dry round-bottom flask, add 2-chloronitrobenzene (1.0 eq), 4-methoxyaniline (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methoxy-2'-nitrodiphenylamine.

-

Step 2: Synthesis of 2-(Methylthio)-4'-methoxydiphenylamine

This step aims to introduce the methylthio group via a nucleophilic aromatic substitution of the nitro group.

-

Reagents and Materials:

-

4-Methoxy-2'-nitrodiphenylamine

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Saturated aqueous ammonium chloride

-

-

Procedure:

-

Dissolve 4-methoxy-2'-nitrodiphenylamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium thiomethoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 2-(methylthio)-4'-methoxydiphenylamine.

-

Step 3: Synthesis of 2-(Methylsulfonyl)-4'-methoxydiphenylamine (Oxidation)

The thioether is oxidized to the corresponding sulfone using a mild and efficient oxidizing agent.

-

Reagents and Materials:

-

2-(Methylthio)-4'-methoxydiphenylamine

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Acetic acid

-

Sodium bicarbonate solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 2-(methylthio)-4'-methoxydiphenylamine (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add hydrogen peroxide (3.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 2-(methylsulfonyl)-4'-methoxydiphenylamine.

-

Step 4: Synthesis of this compound (Reduction and Demethylation)

The final step involves the reduction of the nitro group to an aniline and the cleavage of the methoxy group to a phenol, which will then be the final aniline product. A strong reducing agent is required for the simultaneous reduction and demethylation.

-

Reagents and Materials:

-

2-(Methylsulfonyl)-4'-methoxydiphenylamine

-

Hydrobromic acid (HBr, 48% in water)

-

Acetic acid

-

Sodium hydroxide solution

-

Dichloromethane

-

-

Procedure:

-

To a solution of 2-(methylsulfonyl)-4'-methoxydiphenylamine (1.0 eq) in acetic acid, add hydrobromic acid (excess).

-

Heat the mixture to reflux (around 120-130 °C) for 8-12 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.

-

Quantitative Data

The following table summarizes typical yields for analogous reactions found in the literature. These values can serve as a benchmark for the expected efficiency of each synthetic step.

| Step | Reaction Type | Analogous Reaction | Reported Yield (%) |

| 1 | Ullmann Condensation | Coupling of aryl halides with anilines | 60-85 |

| 2 | Thiolation | Nucleophilic aromatic substitution of a nitro group with a thiolate | 70-90 |

| 3 | Oxidation | Oxidation of aryl methyl sulfides to sulfones with H₂O₂/AcOH | >90 |

| 4 | Reduction & Demethylation | Reduction of a nitro group and cleavage of a methoxy group with HBr | 65-80 |

Concluding Remarks

This technical guide provides a robust and well-reasoned synthetic pathway for the preparation of this compound. The proposed route is modular, allowing for optimization at each step. The detailed protocols and reference data are intended to provide researchers and drug development professionals with a solid foundation for the successful synthesis of this target molecule. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

CAS number and molecular weight of 4-(2-Methylsulfonylphenyl)aniline

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a concise technical overview of the chemical compound 4-(2-Methylsulfonylphenyl)aniline. The information presented herein is intended to support research and development activities by providing key chemical identifiers.

Chemical Identity

The fundamental chemical properties of this compound are summarized in the table below. These identifiers are crucial for accurate documentation, procurement, and experimental design.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | 4-(2-(Methylsulfonyl)phenyl)benzenamine |

| CAS Number | 1437794-77-2 |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol |

Data Unavailability

Despite a comprehensive search of scientific databases and chemical supplier catalogs, detailed experimental protocols, biological activity data, and established signaling pathways for this compound could not be located. The available information is limited to its basic chemical identifiers. This suggests that the compound is not extensively studied or that research pertaining to it is not publicly available at this time.

Logical Relationship of Compound Identification

The process of identifying a chemical compound for research purposes follows a logical workflow. The primary identifiers are the name, CAS number, and molecular structure. From the molecular structure, the molecular formula and subsequently the molecular weight can be determined. These identifiers are essential for searching literature and databases for further information.

Caption: Workflow for Compound Data Retrieval.

Spectroscopic and Structural Analysis of 4-(Methylsulfonylphenyl)aniline: A Technical Guide

Disclaimer: Despite extensive literature searches, specific spectroscopic data (NMR, IR, MS) and detailed experimental protocols for 4-(2-Methylsulfonylphenyl)aniline could not be located. Therefore, this guide presents the available data for the closely related and structurally significant isomer, 4-(4-Methylsulfonylphenyl)aniline . The experimental methodologies provided are representative of the analytical techniques used for this class of compounds.

This technical guide provides a summary of the spectroscopic data and analytical methodologies for 4-(4-Methylsulfonylphenyl)aniline, a compound of interest to researchers and professionals in drug development and materials science. The structured data and detailed protocols are intended to facilitate its identification, characterization, and application in research settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-(4-Methylsulfonylphenyl)aniline.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | CDCl₃ | 7.18–7.39 (m, 10H, Ar-H), 9.52 (s, 1H, NH, D₂O exchangeable)[1] |

| ¹³C NMR | - | Data not available in the searched resources. |

Note: The provided ¹H NMR data is for N-Phenyl-p-toluenesulfonamide, a closely related structure. Specific data for 4-(4-Methylsulfonylphenyl)aniline was not found.

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | 3208[1] |

| S=O Stretch | 1361, 1149[1] |

Table 3: Mass Spectrometry (MS) Data

| Ionization Method | m/z | Fragment |

| Electron Ionization (EI) | 233 | [M]⁺ |

Note: The mass spectrometry data is based on the molecular weight of N-Phenyl-p-toluenesulfonamide.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or clean ATR crystal before scanning the sample.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization:

-

Electron Ionization (EI): Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it into the mass spectrometer, creating charged droplets from which ions are desolvated.

-

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of aryl sulfone derivatives and the logical relationship of the analytical techniques.

References

The Diverse Biological Landscape of Sulfonyl-Substituted Anilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonyl-substituted aniline scaffold, a cornerstone of many sulfonamide-based compounds, continues to be a fertile ground for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of this chemical class, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors.

Anticancer Activities

Sulfonyl-substituted anilines have emerged as a significant class of anticancer agents, exhibiting their therapeutic effects through the modulation of various enzymatic and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action

A primary mechanism of anticancer action for many sulfonyl-substituted anilines is the inhibition of carbonic anhydrases (CAs) .[1][2] Specifically, the tumor-associated isoforms CA IX and CA XII are key targets.[3] These enzymes play a critical role in regulating pH in the tumor microenvironment, and their inhibition disrupts the acid-base balance, leading to apoptosis and reduced tumor growth.[1]

Another significant anticancer strategy involves the inhibition of tyrosine kinases , which are pivotal in cancer cell signaling pathways that control growth and proliferation.[1] Some sulfonamide derivatives have been identified as potent tyrosine kinase inhibitors.[4]

Furthermore, sulfonyl-substituted anilines have been shown to target other key proteins involved in cancer progression, including:

-

Aromatase: Inhibition of this enzyme interferes with estrogen synthesis, proving effective in hormone-dependent cancers.[1]

-

Matrix Metalloproteinases (MMPs): By inhibiting MMPs, these compounds can impede cancer cell invasion and metastasis.[1]

-

Histone Deacetylases (HDACs): As emerging HDAC inhibitors, they offer potential in epigenetic-based cancer therapies.[1]

-

Pyruvate Kinase M2 (PKM2): Activation of this enzyme can disrupt the altered metabolic state of cancer cells.[5]

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of selected sulfonyl-substituted aniline derivatives against various cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Table 1: Anticancer Activity of Sulfonyl-α-L-amino Acid Derivatives

| Compound | Target Cell Line | IC50 (µg/mL) |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine (5) | HEPG2 | 51.9 |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine (14) | MCF7 | 54.2 |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan (18) | PaCa2 | 59.7 |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine (3) | MCF7 | 90.9 |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine (3) | PaCa2 | 69.5 |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glycine (1) | HEPG2 | 85.1 |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-lysine (10) | HEPG2 | 87.0 |

Table 2: Anticancer Activity of 1,3-Oxazole Derivatives [6][7]

| Compound | Cell Line Subpanel | GI50 (µM) | TGI (µM) | LC50 (µM) |

| 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide (3l) | Average | 1.64-1.86 | 3.16-3.81 | 5.53-7.27 |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) | Average | 5.37 | 12.9 | 36.0 |

Signaling Pathway Visualization

The following diagram illustrates the role of carbonic anhydrase IX (CA IX) in the tumor microenvironment and its inhibition by sulfonamides.

Antimicrobial Activities

The antibacterial properties of sulfonyl-substituted anilines were the first to be discovered and remain a critical area of research, especially with the rise of antibiotic resistance.

Mechanism of Action

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS) .[8] This enzyme is essential for the synthesis of folic acid, a vital component for bacterial DNA and RNA synthesis.[9] By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[8]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected sulfonyl-substituted aniline derivatives against various bacterial strains, with data presented as Minimum Inhibitory Concentration (MIC) values.

Table 3: Antimicrobial Activity of Sulfonamide Derivatives [10][11][12]

| Compound | Bacterial Strain | MIC (µg/mL) |

| Compound 5a | Escherichia coli | 7.81 |

| Compound 9a | Escherichia coli | 7.81 |

| Compound I | Staphylococcus aureus | 32-512 |

| Compound II | Staphylococcus aureus | 32-512 |

| Compound III | Staphylococcus aureus | 32-512 |

| Compound 7a | Multi-drug resistant strains | 4.91-9.82 |

| Compound 9b | Gram-positive/negative bacteria & fungi | 2.44-180.14 |

| Compound 10a | Gram-positive/negative bacteria & fungi | 2.44-180.14 |

| Compound 10c | Gram-positive/negative bacteria & fungi | 2.44-180.14 |

| Compound 10f | Gram-positive/negative bacteria & fungi | 2.44-180.14 |

| Compound 11c | Gram-positive/negative bacteria & fungi | 2.44-180.14 |

Signaling Pathway Visualization

The following diagram illustrates the bacterial folic acid synthesis pathway and its inhibition by sulfonamides.

Anti-inflammatory Activities

Sulfonyl-substituted anilines also exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action

Certain sulfonamide derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2) .[13] The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected sulfonamide derivatives, with data presented as IC50 values for COX-2 inhibition and in vivo anti-inflammatory activity.

Table 4: Anti-inflammatory Activity of Sulfonamide Derivatives [13][14]

| Compound | COX-2 IC50 (µM) | In vivo Anti-inflammatory Activity (% inhibition) |

| Compound 10b | 0.52 | 64.28 |

| Naproxen-sulfanilamide conjugate | 6.69 ± 0.11 | - |

| Naproxen-sulfathiazole conjugate | 5.82 ± 0.28 | - |

| Naproxen-sulfaguanidine conjugate | 5.06 ± 0.29 | - |

| Celecoxib (Reference) | 0.78 | 57.14 |

Experimental Protocols

This section provides an overview of common experimental methodologies for the synthesis and biological evaluation of sulfonyl-substituted anilines.

General Synthesis of Sulfonamides

A common method for the synthesis of N-substituted sulfonamides involves the reaction of an appropriate aniline with a sulfonyl chloride in the presence of a base.[15][16]

Example Protocol:

-

Reaction Setup: A mixture of the starting aniline (1 equivalent) and a sulfonyl chloride (1-1.2 equivalents) is dissolved in a suitable solvent such as pyridine or dichloromethane.

-

Base Addition: A base, such as pyridine or triethylamine, is added to the reaction mixture to neutralize the HCl generated during the reaction.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

In Vitro Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)[12]

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

-

Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) are placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters.

Determination of Minimum Inhibitory Concentration (MIC)[11]

-

Preparation of Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay[2]

This assay is based on the spectrophotometric determination of the hydrolysis of p-nitrophenyl acetate by carbonic anhydrase.

-

Reaction Mixture Preparation: A reaction mixture containing a buffer (e.g., Tris-sulfate, pH 7.6), the test compound dissolved in DMSO, and a known amount of carbonic anhydrase is prepared in a 96-well plate.

-

Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, p-nitrophenyl acetate.

-

Spectrophotometric Measurement: The rate of formation of the product, p-nitrophenol, is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.

In Vitro Anti-inflammatory Assay (Protein Denaturation Assay)[18]

-

Reaction Mixture Preparation: A reaction mixture containing bovine serum albumin (BSA), phosphate-buffered saline (PBS), and varying concentrations of the test compound is prepared.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce protein denaturation.

-

Measurement of Turbidity: The turbidity of the samples is measured spectrophotometrically.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the test samples to that of the control.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel sulfonyl-substituted anilines.

References

- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamides as tyrosine kinase modulators – A promising class of anticancer agents [ouci.dntb.gov.ua]

- 5. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. laboratuar.com [laboratuar.com]

- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. echemcom.com [echemcom.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Technical Guide to the Physicochemical Properties of Ibuprofen: Solubility and Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two critical physicochemical properties of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen: its melting point and solubility. Understanding these characteristics is fundamental for drug development, from formulation and dosage form design to ensuring bioavailability and therapeutic efficacy.

Physicochemical Data of Ibuprofen

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a crystalline solid.[1][2] Its key physical properties are summarized below.

| Property | Value | Solvents / Conditions |

| Melting Point | 75–78 °C | N/A |

| Solubility | Practically insoluble (<1 mg/mL) | Water |

| 21 mg/L | Water (at 25°C) | |

| ~2 mg/mL | PBS (pH 7.2) | |

| Very soluble | Most organic solvents | |

| 66.18 g/100 mL | 90% Ethanol (at 40°C) | |

| ~60 mg/mL | Ethanol | |

| ~50 mg/mL | DMSO |

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9]

Ibuprofen's low aqueous solubility classifies it as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[2] This insolubility in water presents a significant challenge in formulation, as it can limit the dissolution rate and, consequently, the bioavailability of the drug.[4][10] Conversely, it is readily soluble in organic solvents like ethanol, methanol, and acetone.[3][8]

Experimental Protocols

Accurate determination of melting point and solubility is crucial for quality control and formulation development. Standardized methodologies ensure reproducibility and reliability of the obtained data.

The capillary method is a common and straightforward technique for determining the melting point of a crystalline solid.[11]

Methodology:

-

Sample Preparation: The Ibuprofen sample must be completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[11][12]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube (typically sealed at one end). The tube is then tapped gently on a hard surface or dropped through a long glass tube to compact the powder into a column of 2.5-3.5 mm at the bottom.[13][14][15]

-

Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus, which consists of a heating block and a viewing lens or digital camera.[11]

-

Heating and Observation:

-

Data Recording: The melting range is recorded. This range starts from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely melted into a clear liquid.[13] For pure substances like Ibuprofen, this range is typically narrow.

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility due to its reliability.[16]

Methodology:

-

Preparation: An excess amount of solid Ibuprofen is added to a vial or flask containing a known volume of the solvent (e.g., purified water, buffer solution). It is important to add enough solid to ensure a saturated solution is formed, with undissolved solid remaining.[16]

-

Equilibration: The flask is sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C). The mixture is agitated for a prolonged period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved solute.[17]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration through a fine-pore filter that does not adsorb the drug.[10]

-

Quantification: The concentration of Ibuprofen in the clear, saturated supernatant or filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[17]

-

Calculation: The solubility is expressed as the mass or molar concentration of the drug in the solvent at the specified temperature.

Visualized Mechanisms and Workflows

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[18][19][20] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[19][21]

Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

The diagram below outlines the sequential steps involved in the shake-flask method for determining the aqueous solubility of a compound like Ibuprofen.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. Ibuprofen - American Chemical Society [acs.org]

- 2. physicochemical characteristics of ibuprofen | PPTX [slideshare.net]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Ibuprofen, USP grade, MP Biomedicals™ | Fisher Scientific [fishersci.ca]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Ibuprofen | 15687-27-1 [chemicalbook.com]

- 9. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. thinksrs.com [thinksrs.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. davjalandhar.com [davjalandhar.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. enamine.net [enamine.net]

- 18. ClinPGx [clinpgx.org]

- 19. news-medical.net [news-medical.net]

- 20. go.drugbank.com [go.drugbank.com]

- 21. droracle.ai [droracle.ai]

quantum chemical calculations for 4-(2-Methylsulfonylphenyl)aniline

An In-depth Technical Guide to the Quantum Chemical Calculations for 4-(2-Methylsulfonylphenyl)aniline

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of this compound. Aimed at researchers, scientists, and professionals in drug development, this document details the computational methodologies, expected quantitative data, and a plausible experimental workflow for validation. The core of this guide focuses on the application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of the title molecule. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of the computational and experimental workflows, rendered using the DOT language, to provide a clear visual representation of the processes involved.

Introduction

This compound is a molecule of interest in medicinal chemistry, belonging to the broader class of sulfonyl-containing anilines. These compounds are recognized for their diverse biological activities, and understanding their molecular properties is crucial for the rational design of new therapeutic agents. Quantum chemical calculations offer a powerful, non-experimental approach to investigate the geometric, electronic, and spectroscopic features of molecules at the atomic level.

This guide focuses on the application of computational methods, particularly Density Functional Theory (DFT), to predict and analyze the properties of this compound. Such theoretical investigations can provide valuable insights into the molecule's reactivity, stability, and potential interactions with biological targets, thereby accelerating the drug discovery and development process.

Computational Methodology

The can be performed using various levels of theory. A widely accepted and effective approach involves the use of Density Functional Theory (DFT) with a suitable basis set.

Software

The calculations can be carried out using the Gaussian suite of programs, a standard in the field of computational chemistry.

Geometric Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1] The optimization process is continued until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Spectroscopic Calculations

Following geometric optimization, theoretical vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. The vibrational frequencies are computed at the same level of theory as the optimization. The calculated NMR chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS).

Molecular Orbital Analysis

To understand the electronic properties of the molecule, an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is conducted. The energies of these frontier orbitals provide insights into the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's electrical transport properties.

Experimental Synthesis and Characterization

While this guide focuses on theoretical calculations, experimental validation is a critical component of computational chemistry research. A plausible synthetic route for this compound and its subsequent characterization are outlined below.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, potentially starting from more readily available precursors. A general approach might involve the sulfonylation of an appropriate aniline derivative.[2]

Characterization

The synthesized compound would be characterized using various spectroscopic techniques to confirm its structure and purity.

-

FT-IR Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

-

Elemental Analysis: To determine the elemental composition of the compound.

Theoretical Spectroscopic Analysis

The calculated spectroscopic data provide a theoretical fingerprint of the molecule, which can be compared with experimental results for validation.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| FT-IR (cm⁻¹) | |

| N-H stretching | ~3400-3500 |

| C-H aromatic stretching | ~3000-3100 |

| S=O stretching (asymmetric) | ~1300-1350 |

| S=O stretching (symmetric) | ~1150-1200 |

| C-N stretching | ~1250-1350 |

| ¹H NMR (ppm, referenced to TMS) | |

| -NH₂ protons | ~3.5-4.5 |

| Aromatic protons | ~6.5-8.0 |

| -SO₂CH₃ protons | ~3.0-3.5 |

| ¹³C NMR (ppm, referenced to TMS) | |

| Aromatic carbons | ~110-150 |

| -SO₂CH₃ carbon | ~40-50 |

Calculated Molecular Properties

The quantum chemical calculations yield a wealth of information about the molecular structure and properties.

Table 2: Calculated Structural Parameters for this compound

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C-S | ~1.77 |

| S=O | ~1.45 |

| C-N | ~1.40 |

| N-H | ~1.01 |

| C-C (aromatic) | ~1.39-1.41 |

| Bond Angles (degrees) | |

| O-S-O | ~120 |

| C-S-O | ~108 |

| C-N-H | ~112 |

| H-N-H | ~107 |

Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Calculated Value |

| Total Energy (Hartree) | To be calculated |

| Enthalpy (Hartree) | To be calculated |

| Gibbs Free Energy (Hartree) | To be calculated |

| Dipole Moment (Debye) | To be calculated |

Table 4: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| EHOMO | To be calculated |

| ELUMO | To be calculated |

| Energy Gap (ΔE) | To be calculated |

Molecular Orbital Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of this compound. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and can accept electrons. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental framework for the study of this compound. The detailed methodologies for quantum chemical calculations, along with the structured presentation of expected data, provide a solid foundation for researchers to investigate the molecular properties of this and related compounds. The integration of computational and experimental workflows, as visualized in the provided diagrams, emphasizes the synergistic approach required for modern chemical research. The insights gained from such studies are invaluable for the rational design of new molecules with desired biological activities in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for the 4-(Methylsulfonylphenyl)aniline Scaffold in Drug Design

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(Methylsulfonylphenyl)aniline scaffold is a key pharmacophore in medicinal chemistry, recognized for its utility in the design of a variety of therapeutic agents. While the initial query focused on the specific ortho-isomer, 4-(2-Methylsulfonylphenyl)aniline, a thorough review of the scientific literature reveals a significant lack of published data on this specific positional isomer. In contrast, the para-isomer, 4-(Methylsulfonyl)aniline, is extensively documented and has served as a foundational structure for the development of numerous potent and selective inhibitors of various enzymes, most notably Cyclooxygenase-2 (COX-2).

This document will therefore focus on the well-characterized 4-(Methylsulfonyl)aniline scaffold, providing detailed application notes, quantitative data, experimental protocols, and pathway visualizations. The insights and methodologies presented here are highly relevant and can serve as a strong foundation for the design and investigation of other isomers, including the this compound scaffold.

The 4-(methylsulfonyl)aniline moiety is a cornerstone of the "diarylheterocycle" class of selective COX-2 inhibitors, such as Celecoxib and Rofecoxib. The sulfonyl group plays a critical role in the scaffold's biological activity, often inserting into a specific pocket of the target enzyme's active site, thereby conferring selectivity. This scaffold has been successfully incorporated into molecules targeting inflammation, cancer, and microbial infections.

Applications in Drug Design

The primary application of the 4-(Methylsulfonylphenyl)aniline scaffold has been in the development of selective COX-2 inhibitors for the treatment of inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] Beyond this, the scaffold has been explored for:

-

Anticancer Agents: By targeting pathways involving COX-2, which is often overexpressed in tumors, or by inhibiting other key enzymes in oncology like VEGFR2 and HER2.

-

Antimicrobial Agents: Derivatives have shown promising activity against various bacterial strains, including resistant ones.[2]

-

Anticonvulsant Agents: Novel derivatives have been investigated for their potential in treating epilepsy.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives incorporating the 4-(Methylsulfonylphenyl)aniline scaffold.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Imidazo[1,2-a]pyridine Derivatives

| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 5n | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | >35.7 | 0.07 | >508.6 |

| Celecoxib | Reference Drug | 15.2 | 0.04 | 380 |

Data sourced from a study on selective COX-2 inhibitors.[3]

Table 2: In Vivo Anti-inflammatory Activity of NSAID-Aniline Conjugates

| Compound ID | Parent NSAID | % Inhibition of Paw Edema (at 5h) |

| 11 | Naproxen | 65.5% |

| 12 | Indomethacin | 58.6% |

| 13 | Diclofenac | 55.2% |

| 14 | Mefenamic Acid | 69.0% |

| Diclofenac Sodium | Reference Drug | 51.7% |

In vivo activity was evaluated in a rat paw edema model.[1]

Experimental Protocols

Protocol 1: General Synthesis of 4-(Methylsulfonyl)aniline

This protocol describes a common multi-step synthesis starting from acetanilide.

Workflow Diagram:

Caption: Multi-step synthesis of 4-(Methylsulfonyl)aniline.

Materials:

-

Acetanilide

-

Chlorosulfonic acid

-

Sodium sulfite

-

Sodium bicarbonate

-

Methyl iodide

-

Hydrogen peroxide (30%)

-

Hydrochloric acid

-

Sodium hydroxide

-

Various organic solvents (e.g., acetone, ethanol)

Procedure:

-

Chlorosulfonation: Acetanilide is slowly added to an excess of cold chlorosulfonic acid. The mixture is then allowed to react to form 4-acetamidobenzenesulfonyl chloride.

-

Reduction: The resulting sulfonyl chloride is reduced to the corresponding sulfinate salt using sodium sulfite.

-

Methylation: The sulfinate is then methylated using a methylating agent like methyl iodide to yield N-(4-(methylthio)phenyl)acetamide.

-

Oxidation: The thioether is oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid.

-

Hydrolysis: The final step is the acidic hydrolysis of the acetamide group to yield the free amine, 4-(Methylsulfonyl)aniline. The product is then purified by recrystallization.

This is a generalized procedure; for specific reaction conditions, consult the primary literature.[4]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity and selectivity of compounds against COX enzymes.

Workflow Diagram:

Caption: Workflow for in vitro COX inhibition assay.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Reaction buffer (e.g., Tris-HCl)

-

PGE2 EIA Kit (for detection)

-

Microplate reader

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared in the reaction buffer.

-

Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or vehicle (DMSO) for a defined period (e.g., 15 minutes) at room temperature.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid.

-

Reaction and Termination: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C and then terminated by adding a quenching agent (e.g., HCl).

-

Quantification: The amount of PGE2 produced is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC₅₀ values are then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway

The primary target of many drugs derived from the 4-(Methylsulfonylphenyl)aniline scaffold is the cyclooxygenase (COX) pathway, which is central to inflammation.

COX-2 Pathway in Inflammation:

Caption: Inhibition of the COX-2 pathway by 4-(Methylsulfonylphenyl)aniline derivatives.

The 4-(Methylsulfonylphenyl)aniline scaffold is a versatile and highly valuable starting point for the design of potent and selective enzyme inhibitors. The extensive research on the para-isomer provides a robust playbook for medicinal chemists, offering proven synthetic routes, reliable bioassay protocols, and a deep understanding of the structure-activity relationships that drive potency and selectivity. Researchers interested in the less-explored ortho-isomer, this compound, can leverage the principles and methods established for its para counterpart to guide their own discovery efforts. Future work could focus on a comparative analysis of the different positional isomers to fully elucidate the impact of the sulfonyl group's location on target engagement and pharmacokinetic properties.

References

- 1. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Versatility of the 4-(Methylsulfonyl)phenyl Moiety in Medicinal Chemistry: Applications in Anti-Inflammatory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-(methylsulfonyl)phenyl structural motif is a cornerstone in modern medicinal chemistry, most notably as a key pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors. Its unique electronic and steric properties contribute to the high affinity and selectivity of these compounds, making it a valuable tool in the development of next-generation anti-inflammatory agents with potentially improved safety profiles. This document provides a detailed overview of the applications of aniline derivatives bearing this moiety, with a focus on their role in inhibiting the COX-2 enzyme. While the initial query specified the ortho-isomer, the vast body of scientific literature emphasizes the paramount importance of the para-isomer, 4-(methylsulfonyl)aniline, as the bioactive scaffold. Therefore, the following application notes and protocols will focus on derivatives of 4-(methylsulfonyl)phenyl.

Application Notes

The primary application of 4-(methylsulfonyl)phenyl aniline derivatives in medicinal chemistry is the development of non-steroidal anti-inflammatory drugs (NSAIDs) with high selectivity for the COX-2 isozyme over COX-1. This selectivity is crucial as COX-1 is responsible for the production of prostaglandins that protect the gastrointestinal tract, and its inhibition is associated with common NSAID side effects like ulcers and bleeding. COX-2, on the other hand, is primarily induced during inflammation and is a key target for anti-inflammatory therapies.

The methylsulfonyl group at the para-position of the phenyl ring is critical for selective COX-2 inhibition. It is able to insert into a secondary pocket present in the active site of the COX-2 enzyme, which is absent in the COX-1 isoform. This interaction anchors the molecule in a specific orientation, leading to potent and selective inhibition.

Several classes of heterocyclic compounds have been appended to the 4-(methylsulfonyl)phenyl scaffold to optimize potency, selectivity, and pharmacokinetic properties. These include imidazo[1,2-a]pyridines, imidazo[2,1-b]thiazoles, and benzimidazoles, among others. These efforts have led to the discovery of compounds with nanomolar to sub-nanomolar inhibitory activity against COX-2 and high selectivity indices.

Beyond inflammation, some derivatives have shown promise as multi-target agents, exhibiting both anti-inflammatory and antimicrobial activities. This dual activity is particularly relevant in inflammatory conditions with a potential infectious component.

Quantitative Data Summary

The following tables summarize the in vitro cyclooxygenase inhibitory activity of various classes of compounds containing the 4-(methylsulfonyl)phenyl moiety.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives

| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

| 5a | H | H | >100 | 0.15 | >666.7 |

| 5d | 8-Me | H | 35.6 | 0.09 | 395.6 |

| 5h | H | 4-Me | >100 | 0.11 | >909.1 |

| 5i | 6-Me | 4-Me | 42.3 | 0.10 | 423.0 |

| 5k | 8-Me | 4-Me | 35.6 | 0.07 | 508.6 |

| Celecoxib | - | - | 15.0 | 0.04 | 375.0 |

Data sourced from a study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as selective COX-2 inhibitors.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives

| Compound ID | R (Amine) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

| 6a | Dimethylamino | >100 | 0.08 | >1250 |

| 6b | Diethylamino | >100 | 0.12 | >833.3 |

| 6c | Pyrrolidinyl | 31.5 | 0.11 | 286.4 |

| 6d | Piperidinyl | 25.1 | 0.10 | 251.0 |

| 6e | Morpholinyl | 39.8 | 0.16 | 248.8 |

| Celecoxib | - | 15.0 | 0.04 | 375.0 |

Data sourced from a study on 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors.[1]

Table 3: In Silico ADME Properties of 2-(4-(methylsulfonyl)phenyl)benzimidazole Derivatives

| Property | Compound 11b | Compound 12b |

| Molecular Weight | 485.41 | 499.44 |

| LogP | 3.85 | 4.21 |

| H-bond Donors | 2 | 2 |

| H-bond Acceptors | 6 | 6 |

| TPSA | 98.79 | 98.79 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Penetration | Low | Low |

Data from in silico prediction for new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors.[2]

Experimental Protocols

Synthesis of 4-(Methylsulfonyl)aniline Derivatives

A general synthetic scheme for the preparation of 4-(methylsulfonyl)aniline-based NSAID derivatives involves the acylation of 4-(methylsulfonyl)aniline with a carboxylic acid derivative of a known NSAID (e.g., naproxen, indomethacin, diclofenac, or mefenamic acid).[3][4]

Materials:

-

4-(Methylsulfonyl)aniline

-

NSAID-carboxylic acid (e.g., Naproxen)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Appropriate workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Acid Chloride Formation: To a solution of the NSAID-carboxylic acid in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess solvent and reagent under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 4-(methylsulfonyl)aniline and a base (e.g., triethylamine) in anhydrous DCM. Add the acid chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction with water or saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(4-(methylsulfonyl)phenyl) amide derivative.

In Vivo Anti-inflammatory Activity: Egg-White Induced Paw Edema in Rats

This is a standard and widely used method to evaluate the acute anti-inflammatory activity of new chemical entities.[3][4]

Materials:

-

Male Wistar rats (150-200 g)

-

Test compounds

-

Reference drug (e.g., Diclofenac sodium)

-

Vehicle (e.g., 1% Carboxymethyl cellulose)

-

Fresh hen egg white

-

Plethysmometer

Procedure:

-

Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment with free access to food and water.

-

Grouping and Dosing: Divide the rats into groups (n=5-6 per group): vehicle control, reference drug, and test compound groups (at various doses). Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of fresh, undiluted egg white into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the egg white injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the in vitro potency and selectivity of the compounds for COX-1 and COX-2 enzymes. A common method is the whole blood assay which measures the production of prostaglandins.

Materials:

-

Heparinized whole blood from healthy human volunteers

-

Test compounds dissolved in DMSO

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Calcium ionophore A23187 for COX-1 stimulation

-

Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits

Procedure:

-

COX-2 Inhibition Assay:

-

Pre-incubate aliquots of heparinized whole blood with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37 °C.

-

Induce COX-2 expression by adding LPS and incubate for 24 hours at 37 °C.

-

Centrifuge the samples and collect the plasma.

-

Measure the concentration of PGE2 in the plasma using a specific ELISA kit.

-

-

COX-1 Inhibition Assay:

-

Pre-incubate aliquots of heparinized whole blood with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37 °C.

-

Stimulate COX-1 activity by adding calcium ionophore A23187 and incubate for 30 minutes at 37 °C.

-

Centrifuge the samples and collect the plasma.

-

Measure the concentration of TXB2 in the plasma using a specific ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production for each concentration of the test compound.

-

Determine the IC50 values (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 by non-linear regression analysis.

-

Calculate the selectivity index (SI) as the ratio of COX-1 IC50 to COX-2 IC50.

-

Mandatory Visualizations

Caption: Cyclooxygenase (COX) Signaling Pathway and Points of NSAID Intervention.

Caption: Workflow for the Egg-White Induced Paw Edema Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Development of Selective COX-2 Inhibitors from 4-(2-Methylsulfonylphenyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of selective cyclooxygenase-2 (COX-2) inhibitors derived from scaffolds containing the 4-(methylsulfonyl)phenyl moiety. This structural feature is a key pharmacophore for potent and selective COX-2 inhibition.[1][2] The following sections detail the rationale, synthesis, and biological evaluation of these compounds.

Introduction

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation.[1] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to therapeutic effects but also potential gastrointestinal side effects. Selective COX-2 inhibitors were developed to mitigate these side effects by specifically targeting the inflammation-associated enzyme.[1]

The 4-(methylsulfonyl)phenyl group is a hallmark of many selective COX-2 inhibitors, including celecoxib and rofecoxib. This moiety inserts into a secondary pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[1] This document outlines the development of novel selective COX-2 inhibitors based on a 4-(methylsulfonyl)phenyl scaffold, starting from precursors like 4-(2-Methylsulfonylphenyl)aniline or related compounds.

Signaling Pathway and Drug Discovery Workflow

Cyclooxygenase-2 Signaling Pathway

The following diagram illustrates the role of COX-2 in the arachidonic acid cascade and its inhibition.

Caption: COX-2 signaling cascade and point of inhibition.

Experimental Workflow for COX-2 Inhibitor Development

The diagram below outlines the typical workflow for the discovery and preclinical evaluation of novel COX-2 inhibitors.

Caption: Drug discovery workflow for COX-2 inhibitors.

Synthesis Protocols

The following protocols are based on the synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives, which have shown high potency and selectivity for COX-2.[1]

General Procedure for the Synthesis of 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-ones (Intermediate)

This two-step synthesis first involves the preparation of an α-bromo ketone followed by substitution with an aniline derivative.

Step 1: Synthesis of α-bromo-4-(methylsulfonyl)acetophenone

This starting material can be prepared from 4-(methylthio)acetophenone by bromination followed by oxidation, or it can be synthesized from 4-(methylsulfonyl)acetophenone. The procedure below details the bromination of 4-(methylsulfonyl)acetophenone.

Materials:

-

4-(methylsulfonyl)acetophenone

-

Bromine (Br₂)

-

Acetic acid

-

Hydrobromic acid (HBr, 48%)

Protocol:

-

Dissolve 4-(methylsulfonyl)acetophenone in glacial acetic acid.

-

Add a catalytic amount of 48% HBr.

-

Slowly add an equimolar amount of bromine dissolved in acetic acid to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry to yield α-bromo-4-(methylsulfonyl)acetophenone.

Step 2: Synthesis of 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-ones [1]

Materials:

-

α-bromo-4-(methylsulfonyl)acetophenone

-

Substituted aniline

-

Anhydrous methanol

-

Sodium hydrogen carbonate (NaHCO₃)

Protocol:

-

In a round-bottom flask, combine α-bromo-4-(methylsulfonyl)acetophenone (7 mmol) and the desired substituted aniline (7 mmol) in anhydrous methanol (10 ml).

-

Add two equivalents of sodium hydrogen carbonate to the mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture and wash the solid with cold methanol and water.

-

The crude product can be used in the next step without further purification.

General Procedure for the Synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines (Final Product)[1]

Materials:

-

1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one intermediate

-

Substituted 2-aminopyridine

-

Isopropyl alcohol (i-PrOH)

Protocol:

-

In a suitable flask, dissolve the intermediate 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one and the appropriate substituted 2-aminopyridine in isopropyl alcohol.

-

Heat the reaction mixture to 80°C and stir for the time required as monitored by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with a small amount of cold isopropyl alcohol.

-

The final product can be further purified by recrystallization if necessary.

-

Characterize the final compounds using IR, LC-MS, and NMR spectroscopy.

Biological Evaluation Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is a generalized procedure for determining the IC₅₀ values of the synthesized compounds against COX-1 and COX-2.

Materials:

-

Recombinant human COX-2 or ovine COX-1

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compounds dissolved in DMSO

-

Arachidonic acid (substrate)

-

Stop solution (e.g., 1% formic acid)

-

ELISA kit for PGE₂ measurement or UPLC-MS/MS system

Protocol:

-

Prepare a solution of the COX enzyme (COX-1 or COX-2) in the reaction buffer.

-

In a microplate or microfuge tubes, add the reaction buffer, heme cofactor, and the enzyme solution.

-

Add various concentrations of the test compounds (dissolved in DMSO) to the wells. For the control, add only DMSO.

-

Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a short, defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit or by UPLC-MS/MS.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Anti-Inflammatory Activity: Rat Paw Edema Model

This is a standard in vivo model to assess the anti-inflammatory properties of the test compounds.

Materials:

-

Wistar rats (male, 150-200 g)

-

Test compounds

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% in saline)

-

Pletysmometer

Protocol:

-

Fast the rats overnight before the experiment but allow free access to water.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

Administer the test compounds and the standard drug (e.g., indomethacin) orally or intraperitoneally at a specific dose. The control group receives only the vehicle.

-

After a set time (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting a 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Quantitative Data Summary

The following tables summarize the in vitro COX inhibition data for a series of synthesized 4-(methylsulfonyl)phenyl derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives. [1]

| Compound ID | R (substituent on N-phenyl) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |

| 5a | H | > 100 | 0.23 | > 434 |

| 5d | 4-F | > 100 | 0.15 | > 666 |

| 5n | 4-CH₃ | 35.6 | 0.07 | 508.6 |

| Celecoxib | - | 24.3 | 0.06 | 405 |

Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Selected 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one Derivatives. [3]

| Compound ID | R (substituent on C-3) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |

| 3 | H | 15.6 | 0.13 | 120 |

| 5a | -OCH₃ | 18.2 | 0.11 | 165.4 |

| 5d | -OCH₂Ph | 20.1 | 0.07 | 287.1 |

| Celecoxib | - | 24.3 | 0.06 | 405 |

Conclusion

The 4-(methylsulfonyl)phenyl moiety is a validated pharmacophore for achieving selective COX-2 inhibition. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of novel drug candidates based on this scaffold. The data presented demonstrates that modification of the core heterocyclic structure and its substituents can lead to compounds with high potency and selectivity, comparable or superior to existing drugs like celecoxib. Further optimization and preclinical development of these lead compounds are warranted.

References

- 1. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro COX Enzyme Assay of Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[1] Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a significant role in inflammation, pain, and fever.[1][2] Consequently, the selective inhibition of COX-2 over COX-1 is a primary goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.[2] Aniline and its derivatives represent a promising class of compounds that have been explored as potential COX inhibitors.[3][4][5]

These application notes provide a detailed protocol for an in vitro colorimetric assay to screen and characterize aniline derivatives for their inhibitory activity against COX-1 and COX-2 enzymes. The protocol is based on the principle of monitoring the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.[6]

Signaling Pathway of COX Enzyme Inhibition

The following diagram illustrates the mechanism of action of COX enzymes and their inhibition by aniline derivatives.

Caption: COX enzyme inhibition pathway by aniline derivatives.

Experimental Protocols

Colorimetric COX Inhibitor Screening Assay

This protocol measures the peroxidase component of COX activity by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]

Materials and Reagents:

-

COX-1 (ovine or human) and COX-2 (human recombinant) enzymes[7]

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)[6]

-

Arachidonic Acid (substrate)[7]

-

Potassium Hydroxide (KOH)[7]

-

TMPD (colorimetric substrate)

-

Aniline derivative compounds to be tested

-

Positive control inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)[9]

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate[10]

-

Microplate reader capable of measuring absorbance at 590 nm[6]

Experimental Workflow Diagram:

Caption: Workflow for the in vitro colorimetric COX enzyme assay.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare 1X Assay Buffer by diluting a 10X stock with HPLC-grade water.[6]

-

Prepare the diluted Heme/Hematin solution in 1X Assay Buffer.[6]

-

Thaw the COX-1 and COX-2 enzymes on ice and dilute them to the desired concentration in 1X Assay Buffer just before use.[6]

-

Prepare the arachidonic acid substrate solution by neutralizing it with KOH and diluting it with water.[7][11]

-

Prepare stock solutions of the aniline derivatives and control inhibitors in DMSO. Further dilute to working concentrations with Assay Buffer.

-

-

Assay Protocol (96-well plate):

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.[6]

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.[6]

-

Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the aniline derivative solution (at various concentrations), and 10 µL of either COX-1 or COX-2 enzyme solution.

-

Pre-incubate the plate at 37°C for 10 minutes.[8]

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution and 10 µL of TMPD solution to all wells.

-

Immediately start measuring the absorbance at 590 nm using a microplate reader. Readings can be taken kinetically over 5-10 minutes or as an endpoint measurement after a fixed time.

-

-

Data Analysis:

-

Subtract the absorbance of the background wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the aniline derivative using the following formula: % Inhibition = [(Activity of 100% Initial Activity) - (Activity of Inhibitor)] / (Activity of 100% Initial Activity) x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

-

Data Presentation

The inhibitory activities of aniline derivatives against COX-1 and COX-2 are typically presented as IC50 values. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2) to determine the selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Aniline Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib (Control) | >10 | 0.052 | >192 | [3] |

| Diclofenac (Control) | 0.06 | 0.40 | 0.15 | [8] |

| PYZ20 (Dihydropyrazole sulfonamide derivative) | >100 | 0.33 | >303 | [3] |

| ODZ2 (2,5-diaryl-1,3,4-oxadiazole derivative) | 63.76 | 0.48 | 132.83 | [3] |

| Compound 9 (Pyrazole derivative) | 50 | 0.26 | 192.3 | [12] |